molecular formula C7H5FO3 B1661729 4-Fluoro-2,3-dihydroxybenzaldehyde CAS No. 943126-88-3

4-Fluoro-2,3-dihydroxybenzaldehyde

Cat. No. B1661729
Key on ui cas rn: 943126-88-3
M. Wt: 156.11
InChI Key: PYHLVOZUPKBSNK-UHFFFAOYSA-N
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Patent
US08703742B2

Procedure details

To a solution of 3-fluoro-benzene-1,2-diol (20 g, 156 mmol) in anhydrous acetonitrile (400 mL) was added magnesium chloride (37.1 g, 312 mmol), paraformaldehyde (31.6 g) and triethylamine (134 mL, 975 mmol). The reaction mixture was heated at 80° C. for 8 h. The reaction mixture was cooled to room temperature and the solid was collected by filtration. The solid was treated with cold 2 N HCl and the aqueous layer was extracted with EtOAc. The organic layer was concentrated in vacuo yielding 20.4 g of crude. After a second run 40.8 g of crude was dissolved in DMF (1 L), cooled to 0° C., added to Cs2CO3 (340 g, 1.04 mol) portion-wise. Then methyl iodide (330 mL, 5.28 mol) was added. After warming to room temperature and stirring overnight the solution was filtered, ethyl acetate was added and the organic layer was washed with water (3×). After concentration in vacuo the product was purified by Biotage silica gel chromatography (2% to 3% to 10% to 20% EtOAc/hexanes) resulting in 14.8 g of dimethoxy compound. This material was dissolved in DCM and cooled to −30° C. and BCl3 (1 M in DCM, 134 mL, 0.1343 mol) was added to the solution at −30° C. After overnight at room temperature, the solution was cooled to −70° C. and BBr3 (1 M in DCM, 67.25 mL, 0.067 mol) was added. After overnight warming to room temperature, the solution was cooled in an ice bath and slowly ice water was added. The DCM layer was separated and the aqueous layer was extracted with DCM (2×). The combined organic layer was extracted with brine (2×), dried over Na2SO4, filtered and concentrated in vacuo. After triturating the residue obtained with hexanes/DCM (6:4) the 5.60 g (11% yield) of the title compound obtained was a brownish pink solid. This material was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 11.36 (s, 1H), 9.83 (s, 1H), 7.16-7.13 (m, 1H), 6.82-6.78 (m, 1H), 5.48 (brs, 1H). 19F NMR (376 MHz, DMSO-d6 with D2O) δ (ppm): −119.03-−119.08 (m, 1F).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
37.1 g
Type
reactant
Reaction Step Four
Quantity
31.6 g
Type
reactant
Reaction Step Four
Quantity
134 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Cs2CO3
Quantity
340 g
Type
reactant
Reaction Step Five
Quantity
330 mL
Type
reactant
Reaction Step Six
Name
Quantity
134 mL
Type
reactant
Reaction Step Seven
Name
Quantity
67.25 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[OH:9].[Cl-].[Mg+2].[Cl-].C=O.C(N(CC)CC)C.[C:22]([O-])([O-])=[O:23].[Cs+].[Cs+].CI.B(Cl)(Cl)Cl.B(Br)(Br)Br>C(#N)C.CN(C=O)C.C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:22]=[O:23])=[C:4]([OH:8])[C:3]=1[OH:9] |f:1.2.3,6.7.8|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)O)O
Name
Quantity
37.1 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
31.6 g
Type
reactant
Smiles
C=O
Name
Quantity
134 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Cs2CO3
Quantity
340 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Six
Name
Quantity
330 mL
Type
reactant
Smiles
CI
Step Seven
Name
Quantity
134 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Eight
Name
Quantity
67.25 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring overnight the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
ADDITION
Type
ADDITION
Details
The solid was treated with cold 2 N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding 20.4 g of crude
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
the organic layer was washed with water (3×)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo the product
CUSTOM
Type
CUSTOM
Details
was purified by Biotage silica gel chromatography (2% to 3% to 10% to 20% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
resulting in 14.8 g of dimethoxy compound
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30° C.
WAIT
Type
WAIT
Details
After overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
After overnight warming to room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layer was extracted with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
After triturating the residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C(=C(C=O)C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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